

Application Notes and Protocols: Solution-Phase Synthesis of Fmoc-Lys(Boc)-Lys-OH

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Compound of Interest

Compound Name: *H-Lys-OH.2HCl*

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These application notes provide a detailed protocol for the solution-phase peptide coupling of Na^+ -Fmoc- N^{ϵ} -Boc-L-lysine (Fmoc-Lys(Boc)-OH) with L-lysine, culminating in the synthesis of the dipeptide Fmoc-Lys(Boc)-Lys-OH. This dipeptide is a valuable building block in the synthesis of more complex peptides and peptide-based therapeutics. The protocol is divided into three main stages: protection of the C-terminal lysine's carboxyl group, the peptide coupling reaction, and the final deprotection of the carboxyl group.

Introduction

The synthesis of peptides in solution remains a fundamental technique in peptide chemistry, offering scalability and flexibility. The coupling of Fmoc-Lys(Boc)-OH with H-Lys-OH presents a challenge due to the presence of a free carboxyl group on the C-terminal lysine, which can interfere with the peptide bond formation. To circumvent this, a three-step strategy is employed:

- Protection of H-Lys-OH Carboxyl Group: The carboxylic acid of L-lysine is first protected as a methyl ester (OMe) or benzyl ester (OBzl). This prevents self-condensation and other side reactions.
- Peptide Coupling: The carboxyl-protected lysine, typically as a dihydrochloride salt (e.g., H-Lys-OMe·2HCl), is then coupled with Fmoc-Lys(Boc)-OH using standard coupling reagents.

- Carboxyl Group Deprotection: Finally, the methyl or benzyl ester is selectively removed to yield the desired dipeptide with a free C-terminal carboxyl group.

This document provides detailed experimental procedures for each of these stages, along with expected outcomes and purification strategies.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

Table 1: Synthesis of H-Lys-OMe·2HCl

Parameter	Value	Reference
Starting Material	L-Lysine·HCl	-
Reagents	Thionyl chloride, Methanol	[1][2]
Reaction Time	2-4 hours	-
Reaction Temperature	Reflux	-
Typical Yield	85-95%	-
Purification	Recrystallization	-

Table 2: Peptide Coupling of Fmoc-Lys(Boc)-OH with H-Lys-OMe·2HCl

Parameter	Value	Reference
Starting Materials	Fmoc-Lys(Boc)-OH, H-Lys-OMe·2HCl	-
Coupling Reagents	HBTU, HOBT, DIPEA	[3]
Stoichiometry (Fmoc-AA:AA-ester:HBTU:HOBT:DIPEA)	1.1 : 1.0 : 1.1 : 1.2 : 2.5	[3]
Solvent	Anhydrous DMF	[3]
Reaction Time	4-6 hours	[3]
Reaction Temperature	0°C to Room Temperature	[3]
Typical Yield	70-85%	-
Purification	Flash Chromatography	[3]

Table 3: Deprotection of Fmoc-Lys(Boc)-Lys-OMe

Parameter	Value	Reference
Starting Material	Fmoc-Lys(Boc)-Lys-OMe	-
Deprotection Method	Saponification	[3]
Reagents	LiOH or NaOH in THF/Water	-
Reaction Time	2-4 hours	-
Reaction Temperature	Room Temperature	-
Typical Yield	>90%	-
Purification	Acid-base extraction, Crystallization	-

Experimental Protocols

Protocol 1: Synthesis of L-Lysine Methyl Ester Dihydrochloride (H-Lys-OMe·2HCl)

This protocol describes the esterification of L-lysine using the thionyl chloride method.

Materials:

- L-Lysine hydrochloride
- Methanol (anhydrous)
- Thionyl chloride (SOCl_2)
- Diethyl ether

Procedure:

- Suspend L-lysine hydrochloride (1.0 eq) in anhydrous methanol (5-10 mL per gram of lysine) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Cool the suspension in an ice bath (0°C).
- Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
- After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. The solution should become clear.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Add diethyl ether to the residue to precipitate the product.
- Filter the white solid, wash with diethyl ether, and dry under vacuum to obtain H-Lys-OMe·2HCl.

Protocol 2: Peptide Coupling to Synthesize Fmoc-Lys(Boc)-Lys-OMe

This protocol details the coupling of Fmoc-Lys(Boc)-OH with H-Lys-OMe·2HCl using HBTU/HOBt activation.

Materials:

- Fmoc-Lys(Boc)-OH
- H-Lys-OMe·2HCl
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF, anhydrous)
- Ethyl acetate
- 5% Citric acid solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve Fmoc-Lys(Boc)-OH (1.1 eq), HBTU (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF in a round-bottom flask.
- Cool the mixture to 0°C and stir for 5 minutes for pre-activation.
- In a separate flask, dissolve H-Lys-OMe·2HCl (1.0 eq) in anhydrous DMF.

- Add DIPEA (2.5 eq) to the H-Lys-OMe·2HCl solution to neutralize the hydrochloride salt.
- Add the neutralized H-Lys-OMe solution to the pre-activated Fmoc-Lys(Boc)-OH mixture.
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, dilute the mixture with ethyl acetate.
- Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel to obtain pure Fmoc-Lys(Boc)-Lys-OMe.

Protocol 3: Saponification of Fmoc-Lys(Boc)-Lys-OMe to Fmoc-Lys(Boc)-Lys-OH

This protocol describes the deprotection of the methyl ester to yield the final product.

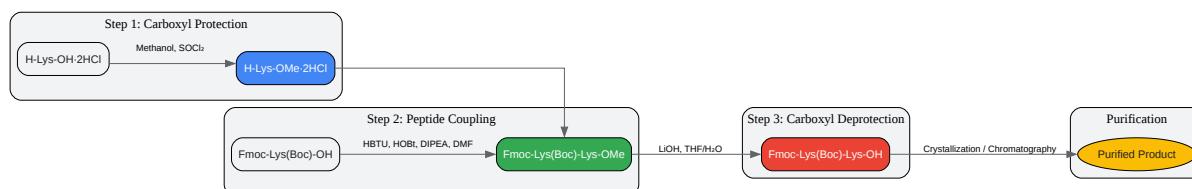
Materials:

- Fmoc-Lys(Boc)-Lys-OMe
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF)
- Water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate

Procedure:

- Dissolve Fmoc-Lys(Boc)-Lys-OMe in a mixture of THF and water (e.g., 3:1 v/v).
- Add a solution of LiOH (1.5 eq) or NaOH (1.5 eq) in water.
- Stir the reaction at room temperature for 2-4 hours.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Remove the THF under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting solid can be further purified by crystallization to yield Fmoc-Lys(Boc)-Lys-OH.

Mandatory Visualization



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Caption: Workflow for the solution-phase synthesis of Fmoc-Lys(Boc)-Lys-OH.

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